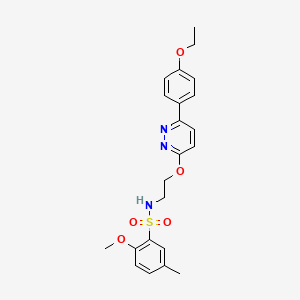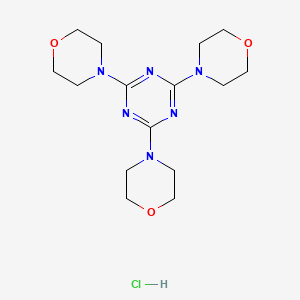
2,4,6-Trimorpholino-1,3,5-triazine hydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2,4,6-Trimorpholino-1,3,5-triazine hydrochloride is a chemical compound belonging to the class of 1,3,5-triazines. These compounds are known for their diverse applications in various fields, including chemistry, biology, and industry. The compound is characterized by the presence of three morpholino groups attached to a triazine ring, making it a unique and versatile molecule.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2,4,6-Trimorpholino-1,3,5-triazine hydrochloride typically involves the nucleophilic substitution of cyanuric chloride with morpholine. The reaction is carried out in a solvent such as dioxane or dichloromethane, with the presence of a base like sodium carbonate to neutralize the hydrochloric acid formed during the reaction . The reaction conditions often involve refluxing the mixture to ensure complete substitution of the chlorine atoms by morpholino groups .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and continuous flow systems to ensure efficient production. The reaction conditions are optimized to maximize yield and minimize by-products. The final product is purified through crystallization or other separation techniques to obtain high-purity this compound .
Análisis De Reacciones Químicas
Types of Reactions
2,4,6-Trimorpholino-1,3,5-triazine hydrochloride undergoes various chemical reactions, including:
Nucleophilic Substitution: The compound can undergo further substitution reactions with nucleophiles, replacing the morpholino groups with other functional groups.
Condensation Reactions: It can react with carboxylic acids and amines to form amides and esters.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as primary amines or alcohols in the presence of a base like sodium carbonate or potassium carbonate.
Condensation Reactions: Carboxylic acids and amines in the presence of coupling agents like DMTMM (4-(4,6-Dimethoxy-1,3,5-triazin-2-yl)-4-methylmorpholinium chloride).
Major Products Formed
Nucleophilic Substitution: Substituted triazines with various functional groups depending on the nucleophile used.
Condensation Reactions: Amides and esters formed from the reaction with carboxylic acids and amines.
Aplicaciones Científicas De Investigación
2,4,6-Trimorpholino-1,3,5-triazine hydrochloride has several applications in scientific research:
Mecanismo De Acción
The mechanism of action of 2,4,6-Trimorpholino-1,3,5-triazine hydrochloride involves its ability to interact with various molecular targets. The presence of morpholino groups enhances its solubility and reactivity, allowing it to participate in various biochemical pathways. The compound can inhibit certain enzymes or interact with cellular receptors, leading to its observed biological effects .
Comparación Con Compuestos Similares
Similar Compounds
2,4,6-Trimorpholino-1,3,5-triazine: Similar structure but without the hydrochloride group.
2,4,6-Tris(trinitromethyl)-1,3,5-triazine: Another triazine derivative with different substituents and reactivity.
4-(4,6-Dimethoxy-1,3,5-triazin-2-yl)-4-methylmorpholinium chloride: A related compound used as a coupling agent in peptide synthesis.
Uniqueness
2,4,6-Trimorpholino-1,3,5-triazine hydrochloride is unique due to the presence of three morpholino groups, which confer distinct chemical and biological properties.
Propiedades
IUPAC Name |
4-(4,6-dimorpholin-4-yl-1,3,5-triazin-2-yl)morpholine;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H24N6O3.ClH/c1-7-22-8-2-19(1)13-16-14(20-3-9-23-10-4-20)18-15(17-13)21-5-11-24-12-6-21;/h1-12H2;1H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SAIOIYGIJIXCLT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1C2=NC(=NC(=N2)N3CCOCC3)N4CCOCC4.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H25ClN6O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
372.85 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![(E)-5-cyclopropyl-2-(4-(3-(pyridin-3-yl)acryloyl)piperazin-1-yl)-[1,2,4]triazolo[1,5-a]pyrimidin-7(4H)-one](/img/structure/B2955866.png)
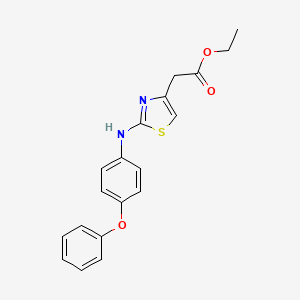
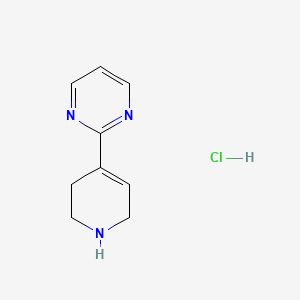
![2-[(1-Cyclohexanecarbonylpiperidin-4-yl)oxy]-5-fluoropyrimidine](/img/structure/B2955870.png)
![(Z)-N-(5,6-dimethoxy-3-methylbenzo[d]thiazol-2(3H)-ylidene)benzo[d]thiazole-6-carboxamide](/img/structure/B2955873.png)

![2-{[6-(adamantan-1-yl)-3-cyanopyridin-2-yl]sulfanyl}-N-(4-methyl-1,3-thiazol-2-yl)acetamide](/img/structure/B2955877.png)
![1,3-Dimethyl-7-(2-methylpropyl)-8-[(4-phenylpiperazin-1-yl)methyl]purine-2,6-dione](/img/structure/B2955879.png)
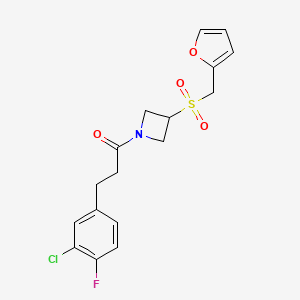
![N-(13-Tricyclo[8.2.1.03,8]trideca-3,5,7-trienyl)prop-2-enamide](/img/structure/B2955881.png)
![4-{[2-({[(4-ethylphenyl)carbamoyl]methyl}sulfanyl)-4-oxo-3,4-dihydroquinazolin-3-yl]methyl}-N-(propan-2-yl)benzamide](/img/structure/B2955883.png)
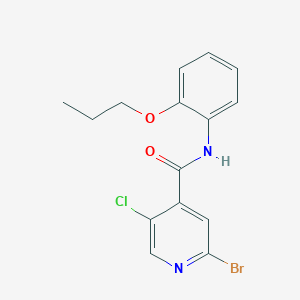
![N-(2-methylbenzo[d]thiazol-6-yl)-3-(p-tolylthio)propanamide](/img/structure/B2955885.png)
